molecular formula C28H32NOP B12504617 4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole

4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole

Cat. No.: B12504617
M. Wt: 429.5 g/mol
InChI Key: HBJSADZQXYZTTQ-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole is a complex organic compound known for its unique structure and properties. It is a phosphinooxazoline ligand, which means it contains both phosphorus and nitrogen atoms in its structure. This compound is particularly useful in various catalytic processes due to its ability to stabilize transition metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole typically involves multiple steps. One common method includes the reaction of tert-butylamine with diphenylphosphine and a suitable oxazoline precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various metal catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce various metal-ligand complexes .

Mechanism of Action

The mechanism by which 4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole exerts its effects involves its ability to coordinate with transition metals. The phosphorus and nitrogen atoms in the ligand can donate electron density to the metal center, stabilizing it and facilitating various catalytic processes. This coordination can activate the metal center, making it more reactive towards substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole apart is its unique combination of steric and electronic properties. The presence of both phosphorus and nitrogen atoms allows for versatile coordination with various metals, making it highly effective in catalytic applications .

Properties

Molecular Formula

C28H32NOP

Molecular Weight

429.5 g/mol

IUPAC Name

[2-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl]-diphenylphosphane

InChI

InChI=1S/C28H32NOP/c1-27(2,3)25-20-30-26(29-25)28(4,5)23-18-12-13-19-24(23)31(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-19,25H,20H2,1-5H3

InChI Key

HBJSADZQXYZTTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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